N,2-ジフェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

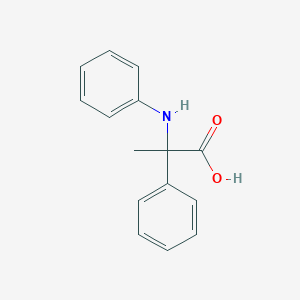

N,2-Diphenylalanine is an unnatural amino acid that has garnered significant interest in recent years. It is structurally similar to the amino acids alanine and phenylalanine. This compound is known for its ability to form pseudopeptide analogues, which can inhibit certain enzymes . The molecular formula of N,2-Diphenylalanine is C15H15NO2, and it has a molar mass of 241.29 g/mol .

科学的研究の応用

N,2-Diphenylalanine has a wide range of applications in scientific research:

作用機序

- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .

- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of N,2-Diphenylalanine, which allows it to form stable bonds with other molecules.

Cellular Effects

The effects of N,2-Diphenylalanine on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .

Molecular Mechanism

The molecular mechanism of N,2-Diphenylalanine is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows N,2-Diphenylalanine to interact with other biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-Diphenylalanine have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .

Metabolic Pathways

It is known that diphenylalanine is a key component in the formation of peptide nanotubes

Transport and Distribution

N,2-Diphenylalanine is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of N,2-Diphenylalanine are likely facilitated by its ability to form stable bonds with other molecules.

Subcellular Localization

The subcellular localization of N,2-Diphenylalanine is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions

準備方法

Synthetic Routes and Reaction Conditions: N,2-Diphenylalanine can be synthesized through various methods. One common approach involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Another method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection, which allows for the preparation of hydrogels under physiological conditions .

Industrial Production Methods: Industrial production of N,2-Diphenylalanine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

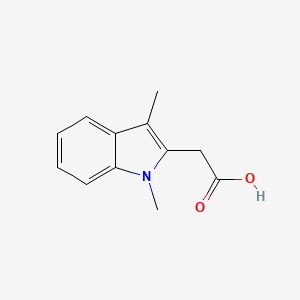

類似化合物との比較

N,2-Diphenylalanine is unique due to its structural properties and self-assembly capabilities. Similar compounds include:

Alanine: A simple amino acid that lacks the aromatic rings present in N,2-Diphenylalanine.

Phenylalanine: An aromatic amino acid that shares structural similarities but does not form the same nanostructures.

Diphenylalanine: A dipeptide composed of two phenylalanine molecules, known for its self-assembly into nanotubes and other nanostructures.

N,2-Diphenylalanine stands out due to its ability to form pseudopeptide analogues and its diverse applications in various fields of research and industry.

特性

CAS番号 |

2825-64-1 |

|---|---|

分子式 |

C15H15NO2 |

分子量 |

241.28 g/mol |

IUPAC名 |

(2R)-2-anilino-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |

InChIキー |

AAEHCOPCHOUPLL-OAHLLOKOSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

異性体SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

正規SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

配列 |

X |

製品の起源 |

United States |

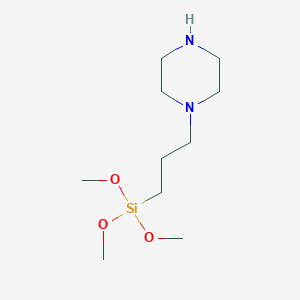

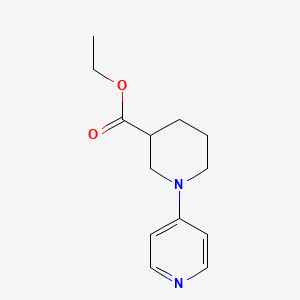

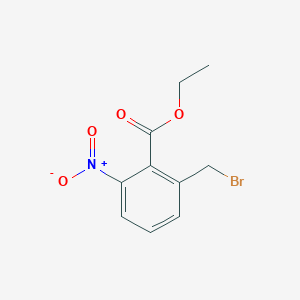

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

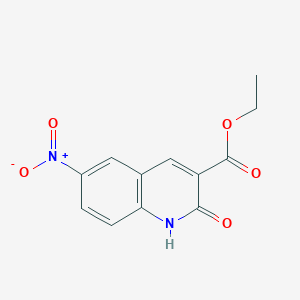

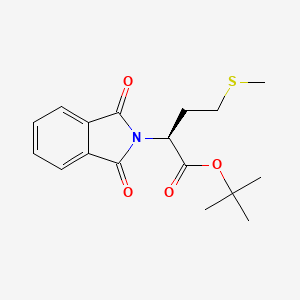

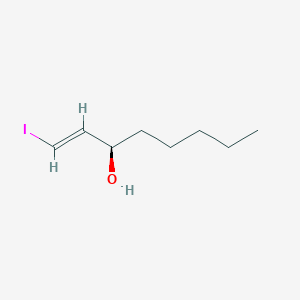

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)